molecular formula C7H10O3 B2930738 (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 76354-51-3

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B2930738
CAS RN: 76354-51-3
M. Wt: 142.154
InChI Key: HSQSGWOCFUFUIH-HSUXUTPPSA-N
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Description

The compound “(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one” is a related compound with the molecular formula C6H8O2. It has an average mass of 112.127 Da and a monoisotopic mass of 112.052429 Da . Another related compound is “(1R,6R)-1-Phenyl-7-oxabicyclo[4.1.0]heptane” with the molecular formula C12H14O, an average mass of 174.239 Da, and a monoisotopic mass of 174.104462 Da .


Molecular Structure Analysis

The molecular structure of “(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one” and “(1R,6R)-1-Phenyl-7-oxabicyclo[4.1.0]heptane” can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one” and “(1R,6R)-1-Phenyl-7-oxabicyclo[4.1.0]heptane” can be found in the ChemSpider database .

Scientific Research Applications

Enantioselective Synthesis

A key application involves the enantioselective synthesis of related compounds, such as (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, which is a precursor in synthesizing A2a receptor antagonists. This process utilizes enzymatic resolution, highlighting the compound's role in developing pharmacologically active molecules (Wirz, Spurr, & Pfleger, 2010).

Organocatalytic Reactions

These compounds also show potential in organocatalytic reactions, such as the direct aldol reaction, showcasing their utility in organic synthesis to achieve high enantioselectivity. For instance, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid was used to evaluate catalytic efficiency in reactions, indicating the structure's influence on reaction outcomes (Armstrong, Bhonoah, & White, 2009).

Aza-Diels-Alder Reactions

Another application is in Aza-Diels-Alder reactions for synthesizing bicyclic amino acid derivatives, demonstrating the compound's versatility in creating complex molecular architectures. These reactions are pivotal for producing chiral molecules with high diastereoselectivity, useful in pharmaceutical chemistry (Waldmann & Braun, 1991).

Synthesis of Analogues

The synthesis of analogues such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue of 2-aminoadipic acid, underlines the structural versatility of these compounds. This particular synthesis showcases the ability to create rigid analogues of biologically relevant molecules, which can be important for studying biological systems or developing new therapeutics (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Conformational Studies

Studies on conformationally restricted analogues of bioactive molecules, like GABA, highlight the application of these bicyclic compounds in designing molecules with specific biological activities. By locking the conformation of these molecules, researchers can gain insights into the relationship between structure and function in biological systems (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

properties

IUPAC Name

(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSGWOCFUFUIH-HSUXUTPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

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